![molecular formula C18H19N3O3S B5609000 N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-8-methoxy-3-chromanecarboxamide](/img/structure/B5609000.png)
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-8-methoxy-3-chromanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives involves cyclization reactions and the use of potassium carbonate in DMF. A notable method described involves the cyclization of 4,5-diaryl-imidazole-2-thione with dihaloalkane, leading to the formation of the imidazo[2,1-b][1,3]thiazole scaffold (Meriç et al., 2008).
Molecular Structure Analysis
The molecular structure of imidazo[2,1-b][1,3]thiazole derivatives is confirmed through various spectroscopic techniques, including 1H-NMR, 13C-NMR, and IR spectroscopy. These techniques provide detailed information on the molecular framework and substituent positions, essential for understanding the compound's chemical behavior (Meriç et al., 2008).
Chemical Reactions and Properties
Imidazo[2,1-b][1,3]thiazole derivatives exhibit a range of chemical reactivities due to their heterocyclic structure. These compounds are synthesized through reactions involving thioamides and isonitriles, indicating their versatility in forming bicyclic scaffolds and potential in generating diverse molecular architectures (Peng et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in biological systems. While specific data for N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-8-methoxy-3-chromanecarboxamide may not be directly available, similar compounds show varied physical properties that influence their biological activity and pharmacokinetics.
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets, stability under physiological conditions, and interaction with biomolecules, are essential for the compound's potential as a therapeutic agent. Studies on imidazo[2,1-b][1,3]thiazole derivatives highlight their biological activity, including antimicrobial and anti-inflammatory effects, which could be attributed to the chemical nature of the imidazo[2,1-b][1,3]thiazole core (Andreani et al., 2000).
Mechanism of Action
The mechanism of action of imidazo[2,1-b][1,3]thiazole derivatives can vary depending on the specific compound and its biological target . For example, some derivatives have been found to exhibit cytotoxic activity against cancer cells, possibly through mechanisms involving mitochondrial membrane depolarization, multicaspase activation, and apoptosis .
Safety and Hazards
Future Directions
The future directions of research on imidazo[2,1-b][1,3]thiazole derivatives could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs . For example, researchers are interested in designing new anticancer drugs that are more selective for cancer cells and have fewer side effects .
properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-8-methoxy-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-23-15-4-2-3-12-9-13(11-24-16(12)15)17(22)19-6-5-14-10-21-7-8-25-18(21)20-14/h2-4,7-8,10,13H,5-6,9,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSITSCSAZETKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)C(=O)NCCC3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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